N-Hydroxy-1H-pyrazolo[3,4-b]pyridine-4-carboximidamide
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Overview
Description
N-Hydroxy-1H-pyrazolo[3,4-b]pyridine-4-carboximidamide is a heterocyclic compound belonging to the pyrazolopyridine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a pyrazole ring fused with a pyridine ring, with a hydroxy group and a carboximidamide group attached.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-1H-pyrazolo[3,4-b]pyridine-4-carboximidamide typically involves the reaction of 5-aminopyrazole with diethyl ethoxymethylenemalonate, followed by cyclization and subsequent functional group modifications . The reaction conditions often include refluxing in solvents such as acetic acid or dioxane, and the use of reagents like phosphorus oxychloride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-Hydroxy-1H-pyrazolo[3,4-b]pyridine-4-carboximidamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboximidamide group can be reduced to form amine derivatives.
Substitution: The hydrogen atoms on the pyrazole and pyridine rings can be substituted with various functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions include oxo derivatives, amine derivatives, and substituted pyrazolopyridines, which can have different biological activities and applications.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-Hydroxy-1H-pyrazolo[3,4-b]pyridine-4-carboximidamide involves its interaction with molecular targets such as enzymes and receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved include signal transduction pathways that regulate cell proliferation, apoptosis, and inflammation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
1H-Pyrazolo[3,4-b]pyridines: These compounds share the same core structure but differ in their substituents.
Pyrazolo[3,4-d]pyrimidines: These compounds have a similar fused ring system but with a different nitrogen arrangement.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines: These compounds have an additional triazole ring fused to the pyrazolopyridine core.
Uniqueness
N-Hydroxy-1H-pyrazolo[3,4-b]pyridine-4-carboximidamide is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its hydroxy and carboximidamide groups allow for diverse chemical modifications and interactions with biological targets, making it a versatile compound for research and development .
Properties
Molecular Formula |
C7H7N5O |
---|---|
Molecular Weight |
177.16 g/mol |
IUPAC Name |
N'-hydroxy-1H-pyrazolo[3,4-b]pyridine-4-carboximidamide |
InChI |
InChI=1S/C7H7N5O/c8-6(12-13)4-1-2-9-7-5(4)3-10-11-7/h1-3,13H,(H2,8,12)(H,9,10,11) |
InChI Key |
XUWIVBRSTJJNJB-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CN=C2C(=C1/C(=N/O)/N)C=NN2 |
Canonical SMILES |
C1=CN=C2C(=C1C(=NO)N)C=NN2 |
Origin of Product |
United States |
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